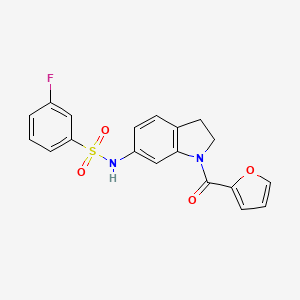
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Übersicht
Beschreibung
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), which is a key enzyme involved in many cellular processes.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they could have a wide range of molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, this compound has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide in scientific research. One direction is to study the effects of PLD inhibition on cancer cells. PLD has been shown to be upregulated in many types of cancer, and its inhibition by this compound could be a potential therapeutic approach. Another direction is to study the effects of PLD inhibition on neurodegenerative diseases. PLD has been shown to be involved in the pathogenesis of several neurodegenerative diseases, and its inhibition by this compound could be a potential therapeutic approach. Finally, the development of more potent and selective PLD inhibitors could lead to a better understanding of the role of PLD in cell biology.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is involved in many cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. This compound has been used to study the effects of PLD inhibition on these processes, which has led to a better understanding of the role of PLD in cell biology.
Biochemische Analyse
Biochemical Properties
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to certain receptors, such as the epidermal growth factor receptor (EGFR), which is involved in cell growth and proliferation . Additionally, it may inhibit enzymes like protein kinases, which play crucial roles in signal transduction pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the EGFR signaling pathway . This inhibition leads to reduced cell growth and increased apoptosis in cancer cells. Furthermore, the compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For instance, its binding to the EGFR receptor inhibits the receptor’s activity, preventing downstream signaling events that promote cell proliferation . Additionally, the compound may act as an enzyme inhibitor, blocking the activity of protein kinases and other enzymes involved in critical cellular processes . These interactions often involve the formation of stable complexes through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions involving glutathione, glucuronic acid, or sulfate . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production . The subcellular localization of the compound can influence its therapeutic potential and specificity.
Eigenschaften
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-14-3-1-4-16(11-14)27(24,25)21-15-7-6-13-8-9-22(17(13)12-15)19(23)18-5-2-10-26-18/h1-7,10-12,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHAEVORBNNUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



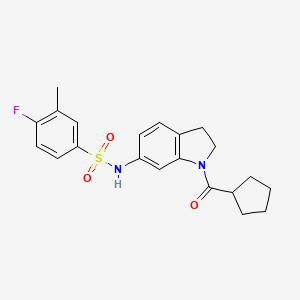
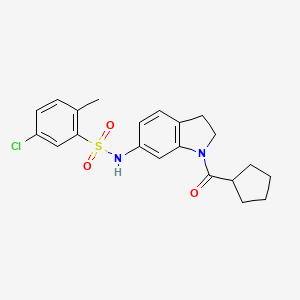
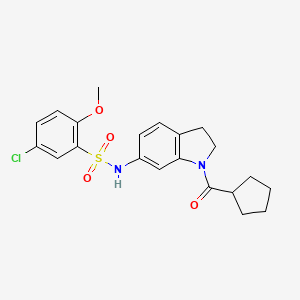
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400349.png)
![N-(2,4-difluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400352.png)
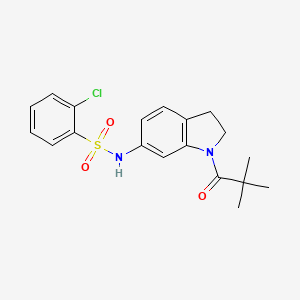
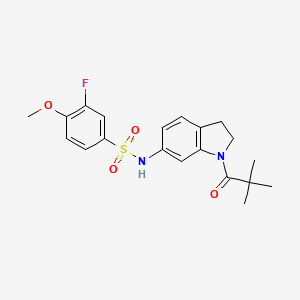

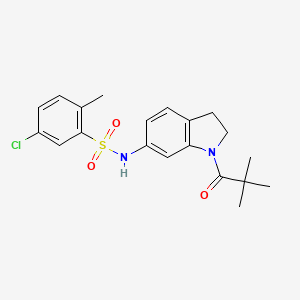
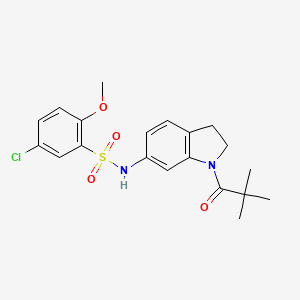
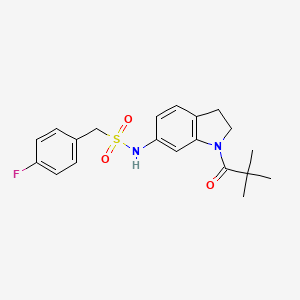

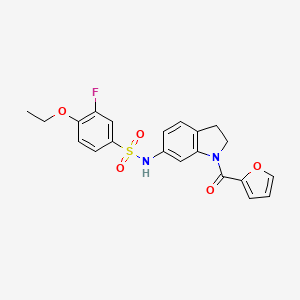
![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B3400430.png)